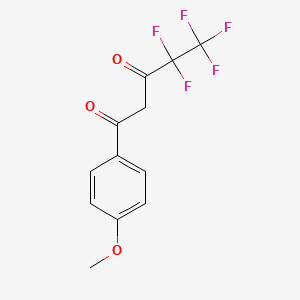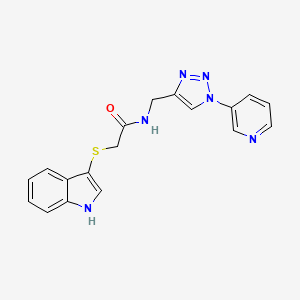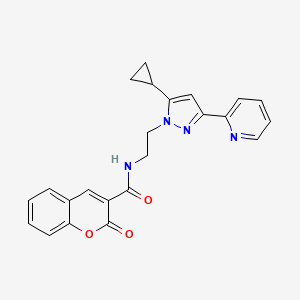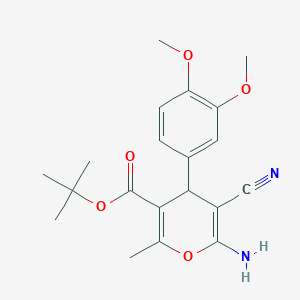
4,4,5,5,5-ペンタフルオロ-1-(4-メトキシフェニル)ペンタン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
The primary target of the compound 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione is europium (III) ions . This compound, also known as a β-diketone ligand, has been used to synthesize novel europium (III) complexes .
Mode of Action
The interaction of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione with its targets involves the formation of complexes with europium (III) ions . This process is facilitated by ancillary ligands such as 2,2-dipyridine, 1,10-phenanthroline, and 4,7-diphenyl-1,10-phenanthroline .
Biochemical Pathways
The biochemical pathways affected by 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione involve the photoluminescence properties of europium (III) complexes . The compound contributes to the creation of a highly polarizable ligand field around the europium ion, which is indicated by higher values of intensity parameter Ω2 .
Pharmacokinetics
Its use in the synthesis of europium (iii) complexes suggests that it may have significant chemical stability .
Result of Action
The action of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione results in the formation of europium (III) complexes that exhibit strong photoluminescence . These complexes show typical europium (III) red emissions in solid state and chloroform solution, assigned to 5 D 0 → 7 F j ( j = 0–4) transitions .
Action Environment
The action, efficacy, and stability of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione can be influenced by environmental factors. For instance, the photoluminescence properties of the resulting europium (III) complexes can be affected by the nature of the solvent, with notable emissions observed in both solid state and chloroform solution .
生化学分析
Biochemical Properties
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions such as europium (III). The compound interacts with enzymes, proteins, and other biomolecules through its β-diketone moiety, which can chelate metal ions and facilitate various biochemical processes. For instance, it has been used to synthesize highly luminescent europium complexes, which exhibit efficient energy transfer and luminescent properties .
Cellular Effects
The effects of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the photophysical properties of cells when used in the synthesis of luminescent materials, thereby impacting cellular imaging and diagnostic applications .
Molecular Mechanism
At the molecular level, 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione exerts its effects through binding interactions with biomolecules. The β-diketone moiety of the compound can chelate metal ions, leading to the formation of stable complexes. These complexes can inhibit or activate enzymes, alter gene expression, and induce changes in cellular functions. The compound’s ability to form luminescent complexes with europium (III) ions is a key aspect of its molecular mechanism .
Dosage Effects in Animal Models
The effects of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione vary with different dosages in animal models. Studies have indicated that while low doses of the compound can be beneficial for certain biochemical applications, high doses may lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Transport and Distribution
The transport and distribution of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is essential for optimizing its use in biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with pentafluoropropionic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
類似化合物との比較
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A fluorinated alcohol with similar structural features but different functional groups.
4,4,5,5,5-Pentafluoro-1-pentanethiol: A thiol derivative with comparable fluorine content but distinct chemical properties.
特性
IUPAC Name |
4,4,5,5,5-pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O3/c1-20-8-4-2-7(3-5-8)9(18)6-10(19)11(13,14)12(15,16)17/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNNOPVEPSVSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2571323.png)



![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![3-({[1-(4-tert-butylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2571340.png)
![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
